molecular formula C18H26N2O2 B13766778 Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- CAS No. 53525-82-9

Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)-

Cat. No.: B13766778
CAS No.: 53525-82-9
M. Wt: 302.4 g/mol
InChI Key: PSCUSBHTWIZHDR-CWSLVUQWSA-N
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Description

Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- is a complex organic compound with a unique structure. It belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. This particular compound is characterized by its decahydro structure, indicating the presence of ten hydrogen atoms, and the (E)- configuration, which refers to the specific geometric arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Isoquinoline Core: This can be achieved through the Pomeranz-Fritsch reaction, where benzaldehyde and an aminoacetaldehyde diethyl acetal react under acidic conditions.

    Hydrogenation: The isoquinoline core undergoes hydrogenation to add hydrogen atoms, resulting in the decahydro structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinoline N-oxides, while substitution reactions can produce various substituted isoquinoline derivatives.

Scientific Research Applications

Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For instance, its derivatives may inhibit certain enzymes involved in disease processes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound with a simpler structure.

    Tetrahydroisoquinoline: A partially hydrogenated derivative.

    2-Methoxybenzamide: A related compound with a similar functional group.

Uniqueness

Isoquinoline, decahydro-8-(2-methoxybenzamido)-2-methyl-, (E)- is unique due to its specific (E)- configuration and the presence of both the decahydro isoquinoline core and the 2-methoxybenzamido group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

53525-82-9

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-8-yl]-2-methoxybenzamide

InChI

InChI=1S/C18H26N2O2/c1-20-11-10-13-6-5-8-16(15(13)12-20)19-18(21)14-7-3-4-9-17(14)22-2/h3-4,7,9,13,15-16H,5-6,8,10-12H2,1-2H3,(H,19,21)/t13-,15-,16?/m1/s1

InChI Key

PSCUSBHTWIZHDR-CWSLVUQWSA-N

Isomeric SMILES

CN1CC[C@H]2CCCC([C@@H]2C1)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CN1CCC2CCCC(C2C1)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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